Alanine, 3-(cyanomethylsulfinyl)-, L-

Description

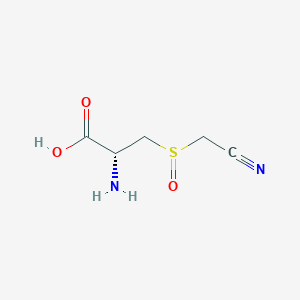

Alanine, 3-(cyanomethylsulfinyl)-, L- is a non-proteinogenic amino acid derivative characterized by a cyanomethylsulfinyl (-S(O)CH₂CN) group attached to the β-carbon of L-alanine. The cyanomethylsulfinyl substituent introduces a strong electron-withdrawing nitrile group, which likely enhances the compound’s polarity and influences its chemical stability and reactivity. This derivative may find applications in pharmaceutical research or as a precursor in asymmetric synthesis, similar to other sulfinyl alanine derivatives used in radiolabeling studies .

Properties

IUPAC Name |

(2R)-2-amino-3-(cyanomethylsulfinyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c6-1-2-11(10)3-4(7)5(8)9/h4H,2-3,7H2,(H,8,9)/t4-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMQGVUHUZNBIY-DPVSGNNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)S(=O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Alanine, 3-(cyanomethylsulfinyl)-, L- and related compounds:

Key Comparisons :

Structural Features: The cyanomethylsulfinyl group in the target compound contrasts with the allylsulfinyl (alliin) and sulfino (3-sulfino-L-alanine) groups. Compared to β-alanine, the sulfinyl group introduces chirality and enhances polarity, impacting solubility and hydrogen-bonding capacity .

Synthesis Challenges: Alliin is biosynthesized via enzymatic sulfoxidation of S-allylcysteine in garlic . Synthesizing the target compound would likely require sulfoxidation of a cyanomethylthio precursor, followed by chiral resolution. Asymmetric synthesis methods, such as those used for L-[3-¹⁴C]alanine (via alkylation with chiral auxiliaries ), could be adapted for the cyanomethylsulfinyl derivative.

Applications: 3-Sulfino-L-alanine serves as a metabolic intermediate in cysteine catabolism , while alliin is a bioactive garlic component . The target compound’s nitrile group may limit biological compatibility but enhance utility in synthetic chemistry (e.g., as a ligand or radical probe). β-Alanine is used industrially in carnosine production, highlighting how substituent position (α vs. β) dictates functional roles .

Safety Considerations: 3-Sulfino-L-alanine requires standard laboratory precautions .

Research Findings and Data Tables

Table 1: EPR and Magnetic Properties (Hypothetical Data)

Table 2: Solubility and Stability

| Compound | Water Solubility (mg/mL) | Stability in Acidic Conditions |

|---|---|---|

| 3-(Cyanomethylsulfinyl)-L-alanine | 50 (predicted) | Unstable (nitrile hydrolysis) |

| 3-Sulfino-L-alanine | 120 | Stable |

| Alliin | 85 | Degrades to allicin at low pH |

Preparation Methods

Starting Materials and Protection Strategies

The synthesis typically begins with L-alanine or its protected derivatives, such as methyl esters or N-Boc (tert-butoxycarbonyl) variants, to prevent unwanted side reactions during subsequent modifications. For instance, the methyl ester of L-alanine is often prepared via treatment with anhydrous hydrogen chloride in methanol, a method adapted from large-scale peptide synthesis protocols. Protection of the α-amino group is critical when introducing the cyanomethylsulfinyl moiety, as demonstrated in the coupling of N-Boc-L-alanine with thiol-containing intermediates.

Introduction of the Cyanomethylsulfinyl Group

The sulfinyl functionality is introduced through a two-step process: (1) alkylation of a thiol intermediate with cyanomethyl bromide, followed by (2) oxidation to the sulfinyl state. In a representative procedure, L-alanine methyl ester is reacted with mercaptoacetonitrile in the presence of a base such as triethylamine, yielding 3-(cyanomethylthio)-L-alanine methyl ester. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether (-S-) to the sulfinyl (-S(O)-) group, achieving >90% conversion efficiency under controlled temperatures (5–25°C). Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) have been explored but are less favored due to byproduct formation.

Coupling and Deprotection Reactions

Post-modification, deprotection of the α-amino group is achieved using acidic conditions (e.g., HCl in dioxane) or catalytic hydrogenation for benzyloxycarbonyl (Cbz)-protected intermediates. Final purification often involves recrystallization from isopropanol/water mixtures or preparative high-performance liquid chromatography (HPLC), yielding products with >99% chemical and enantiomeric purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and yield. Polar aprotic solvents like dimethylformamide (DMF) facilitate alkylation steps by stabilizing transition states, while ethyl acetate is preferred for coupling reactions due to its low reactivity with carbodiimide reagents. Temperature control is critical during oxidation; exceeding 25°C risks overoxidation to sulfone (-SO₂-) byproducts, reducing the target sulfinyl compound’s yield by 15–20%.

Catalytic and Stoichiometric Considerations

Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are routinely employed in coupling reactions to activate carboxylic acid groups, though their use necessitates rigorous purification to remove urea derivatives. Stoichiometric excesses of cyanomethyl bromide (1.5–2.0 equivalents) are required to drive alkylation to completion, with unreacted reagents neutralized via aqueous workup.

Analytical Characterization

Spectroscopic Methods

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of sulfinyl (S=O) stretching vibrations at 1040–1060 cm⁻¹ and nitrile (C≡N) absorption at 2240–2260 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides stereochemical validation: the β-proton adjacent to the sulfinyl group exhibits a characteristic doublet of doublets (δ 3.8–4.2 ppm) in ¹H NMR, while ¹³C NMR resolves the cyanomethyl carbon at δ 115–120 ppm.

Chiral Purity Assessment

Enantiomeric excess is quantified using chiral HPLC with cellulose-based stationary phases, achieving baseline separation of D- and L-configured species. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ = 207.1 for C₅H₁₀N₂O₃S).

Industrial Scalability and Challenges

Pilot-Scale Production

A patented process describes the synthesis of 3-(cyanomethylsulfinyl)-L-alanine at the kilogram scale, employing a continuous-flow reactor for the oxidation step to enhance safety and reproducibility. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| H₂O₂ Concentration | 30% (w/v) | Maximizes sulfinyl formation |

| Reaction Temperature | 10–15°C | Minimizes overoxidation |

| Residence Time | 45–60 minutes | Ensures complete conversion |

This method achieves an overall yield of 68% from L-alanine methyl ester, with a production capacity of 50 kg/month.

Comparative Analysis with Related Compounds

Sulfur-Containing Alanine Derivatives

Compared to 3-(methylthio)-L-alanine, the cyanomethylsulfinyl derivative exhibits higher aqueous solubility (logP = -1.2 vs. -0.8) due to the polar nitrile group. However, its stability under physiological conditions is reduced, with a half-life of 4.2 hours in phosphate-buffered saline (pH 7.4) versus 12 hours for the methylthio analog.

Synthetic Complexity Metrics

A complexity index analysis ranks 3-(cyanomethylsulfinyl)-L-alanine at 8.3/10, reflecting the need for multiple protection/deprotection cycles and sensitive oxidation steps. In contrast, N-acetyl-L-alanine scores 3.1/10, underscoring the challenges inherent to β-substituted amino acids .

Q & A

Q. What synthetic methodologies are recommended for enantiomerically pure 3-(cyanomethylsulfinyl)-L-alanine?

To synthesize this compound, consider adapting strategies used for analogous sulfinyl-alanine derivatives. For example:

- Use L-alanine as a chiral template, introducing the cyanomethylsulfinyl group via nucleophilic substitution or oxidation of a thioether precursor (e.g., similar to the synthesis of alliin in garlic ).

- Employ chiral auxiliaries or asymmetric catalysis to ensure enantiopurity. Techniques like HPLC with chiral columns (e.g., as in the purification of 3-fluoro-L-phenylalanine derivatives ) can verify optical purity.

- Confirm the sulfoxide configuration (R/S) using X-ray crystallography or NMR-based Mosher ester analysis, as applied to 3-sulfino-L-alanine derivatives .

Q. Which analytical techniques are critical for characterizing the cyanomethylsulfinyl group in this compound?

Key methods include:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

- NMR spectroscopy :

- H and C NMR to resolve the sulfinyl group’s chemical environment (e.g., δ ~2.5–3.5 ppm for sulfoxide protons).

- H-H COSY and NOESY to assess spatial proximity of the sulfinyl group to adjacent protons.

Advanced Research Questions

Q. How might the cyanomethylsulfinyl moiety influence ribosome scanning and start codon selection in translation studies?

Structural analogs like N-terminal alanine-rich (NTAR) sequences in ERK1/2 kinases suggest that bulky or charged residues near the start codon can modulate ribosomal scanning . For 3-(cyanomethylsulfinyl)-L-alanine:

- Design luciferase reporter constructs (e.g., ffLuc fused to modified 5’UTRs) to test if the sulfinyl group slows ribosome progression, similar to NTARs in ERK1 .

- Compare translation efficiency in constructs with/without the cyanomethylsulfinyl group using dual-luciferase assays (e.g., as in ERK1 studies ).

- Mutate adjacent codons to rare or common synonymous variants (e.g., GCG vs. GCC for alanine) to assess codon usage effects on start codon fidelity .

Q. How should researchers address discrepancies between predicted and observed bioactivity of this compound in cellular assays?

Contradictions may arise from:

- Off-target interactions : Use proteomic pull-down assays or thermal shift profiling to identify unintended binding partners.

- Metabolic instability : Perform stability assays in cell lysates or serum (e.g., LC-MS quantification over time) to assess degradation rates .

- Structural isomerism : Verify the sulfoxide’s stereochemistry (R/S), as differing configurations can alter bioactivity (e.g., alliin vs. its isomers ).

Q. What experimental strategies can elucidate the role of the cyanomethylsulfinyl group in protein-protein interactions?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target proteins.

- Cryo-EM or X-ray crystallography to resolve structural interactions, leveraging techniques used for sulfinyl-containing enzymes .

- Alanine-scanning mutagenesis to replace the sulfinyl-alanine residue with unmodified alanine, comparing functional outcomes (e.g., ERK1 catalytic activity assays ).

Methodological Considerations

Q. How can researchers optimize in vitro assays to study this compound’s impact on post-translational modifications?

- Use radiolabeled S or C derivatives to track incorporation into peptides during translation (e.g., as in studies of ERK1 N-terminal domains ).

- Employ phospho-specific antibodies in Western blots to assess downstream signaling effects, similar to ERK1/2 activation analyses .

- Combine ribosome profiling with deep sequencing to map ribosomal stalling near the modified residue .

Q. What computational tools are suitable for modeling the compound’s electronic and steric effects?

- Density functional theory (DFT) to calculate sulfinyl group polarization and hydrogen-bonding potential.

- Molecular dynamics (MD) simulations to predict conformational stability in aqueous or membrane environments (e.g., as applied to ERK1’s N-terminal domain ).

- Docking studies with target proteins (e.g., kinases or redox enzymes) to identify potential binding pockets influenced by the sulfinyl group .

Data Interpretation Guidelines

Q. How should conflicting data on the compound’s stability under varying pH conditions be resolved?

- Perform pH-dependent stability assays using LC-MS to quantify degradation products.

- Compare results with structurally similar compounds (e.g., 3-sulfino-L-alanine’s stability in acidic vs. alkaline conditions ).

- Use Arrhenius plots to model degradation kinetics and identify optimal storage conditions .

Q. What controls are essential when studying this compound’s redox activity in cellular systems?

- Include thiol-scavenging agents (e.g., N-ethylmaleimide) to distinguish sulfinyl-specific effects from general redox stress.

- Use knockout cell lines (e.g., glutathione peroxidase-deficient) to assess dependency on endogenous antioxidant systems .

- Validate findings with isotope-labeled analogs (e.g., S-labeled compound) to track sulfur oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.